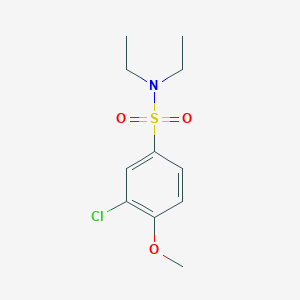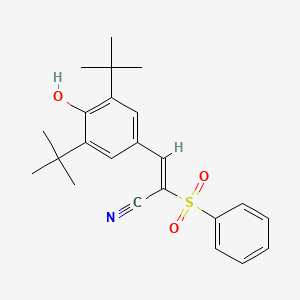
3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide
Vue d'ensemble
Description
3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide, also known as CDMEBS, is an organic compound that belongs to the sulfonamide family. CDMEBS has been widely used in scientific research due to its unique chemical properties and potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide is not fully understood. However, studies have shown that 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide inhibits the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide also inhibits the activity of histone deacetylases, enzymes that regulate gene expression. These mechanisms of action are believed to be responsible for the anticancer and anti-inflammatory properties of 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide.
Biochemical and Physiological Effects:
3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. Studies have shown that 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide inhibits the activity of carbonic anhydrase, which leads to a decrease in the production of bicarbonate ions. This, in turn, leads to a decrease in the pH of cancer cells, making them more susceptible to apoptosis. 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide has also been shown to inhibit the activity of histone deacetylases, which leads to changes in gene expression and cell differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide is also stable and can be stored for extended periods without degradation. However, 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide has some limitations for lab experiments. It is a toxic compound and requires careful handling. 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide is also highly reactive and can react with other compounds in the lab, leading to unwanted side reactions.
Orientations Futures
3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide has several potential future directions for research. One area of research is the development of 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide-based anticancer drugs. Researchers are also exploring the use of 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Furthermore, studies are being conducted to investigate the potential of 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide as a tool for gene therapy and epigenetic modifications.
Conclusion:
In conclusion, 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide is a promising compound that has potential applications in the field of medicine. Its unique chemical properties and mechanism of action make it an attractive target for research. Further studies are needed to fully understand the potential of 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide and to develop it into a safe and effective drug.
Applications De Recherche Scientifique
3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide has been extensively studied for its potential applications in the field of medicine. One of the most promising applications of 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide is its use as a potential anticancer agent. Studies have shown that 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide has also been studied for its potential use as an anti-inflammatory and analgesic agent.
Propriétés
IUPAC Name |
3-chloro-N,N-diethyl-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3S/c1-4-13(5-2)17(14,15)9-6-7-11(16-3)10(12)8-9/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEACLGMZCKSJGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-fluorophenyl)-4-[(2-fluorophenyl)acetyl]piperazine](/img/structure/B4693142.png)

![5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4693162.png)
![methyl 2-({[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4693167.png)

![N-(tetrahydro-2-furanylmethyl)-2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4693179.png)

![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4693191.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B4693203.png)
![N-[2-(4-Benzyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B4693211.png)
![isopropyl 2-{[2-cyano-3-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4693224.png)
![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B4693229.png)